Labd-13-ene-8,15-diol

概要

説明

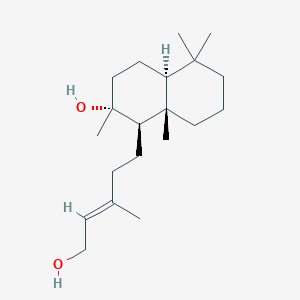

Labd-13-ene-8,15-diol is a diterpenoid compound with the molecular formula C20H36O2. It is a naturally occurring substance found in various plant species and is known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions: Labd-13-ene-8,15-diol can be synthesized through multi-step organic reactions. One common method involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the labdane skeleton, followed by specific functional group modifications to introduce the hydroxyl groups at the 8 and 15 positions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as plant oils. For instance, it can be isolated from the essential oils of certain plants through steam distillation and subsequent purification processes .

化学反応の分析

Types of Reactions: Labd-13-ene-8,15-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bond in the labdane skeleton can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification.

Major Products:

Oxidation: Formation of labd-13-ene-8,15-dione.

Reduction: Formation of this compound derivatives with saturated bonds.

Substitution: Formation of this compound esters or ethers.

科学的研究の応用

Pharmacological Applications

Labd-13-ene-8,15-diol has garnered attention for its diverse pharmacological activities:

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against human leukemic and breast cancer cells, as well as antitumor effects on colon cancer tumors (HCT116) in immunocompromised mice models . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Antibacterial Properties

This compound has demonstrated antibacterial activity against several pathogenic bacteria. Studies have shown that its structural characteristics contribute to its ability to interact with bacterial membranes, enhancing its efficacy as an antimicrobial agent . The presence of specific functional groups, such as hydroxyl and carboxylic acids, plays a crucial role in its antibacterial effectiveness.

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the cyclization of geranylgeranyl diphosphate (GGPP). Enzymatic studies have identified key enzymes involved in the biosynthesis of labdane-type diterpenes, including copal-8-ol diphosphate synthase . This enzyme catalyzes the formation of intermediates that lead to the production of this compound.

Derivatives and Modifications

Modification of this compound has been explored to enhance its biological activities. For instance, esterification reactions have been employed to produce derivatives with improved lipophilicity and antibacterial properties . These modifications allow for the optimization of therapeutic agents derived from labdane-type diterpenes.

Industrial Applications

This compound's unique chemical properties make it suitable for various industrial applications:

Fragrance and Flavor Industry

Due to its pleasant aroma and flavor profile, this compound is being investigated for use in the fragrance and flavor industry. Its natural origin and potential safety profile make it an attractive alternative to synthetic compounds.

Natural Preservatives

The antibacterial properties of this compound suggest potential applications as a natural preservative in food products. Its efficacy against spoilage organisms could help extend shelf life while maintaining product safety.

Case Study: Antitumor Activity

In a study conducted by Dimas et al., this compound was isolated from Cistus creticus resin and evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent .

Case Study: Antibacterial Efficacy

Another study focused on the antibacterial activity of labdane-type diterpenes against methicillin-resistant Staphylococcus aureus (MRSA). This compound exhibited promising results in inhibiting bacterial growth, suggesting its utility in developing new antimicrobial therapies .

作用機序

The primary mechanism of action of Labd-13-ene-8,15-diol involves its interaction with biological membranes and proteins. It alters membrane permeability and disrupts cellular processes in pathogens, leading to their inhibition. In cancer cells, it induces apoptosis through the activation of specific signaling pathways and the modulation of biochemical markers such as lipid peroxidation and glutathione levels .

類似化合物との比較

Labd-13-ene-8,15-diol is unique due to its specific hydroxylation pattern and labdane skeleton. Similar compounds include:

- Scoparinol (CAS#130838-00-5)

- Agathadiol diacetate (CAS#24022-13-7)

- ent-Labda-8(17),13E-diene-3beta,15,18-triol (CAS#90851-50-6)

- ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside (CAS#1245636-01-4)

- Goshonoside F1 (CAS#90851-24-4)

- Goshonoside F5 (CAS#90851-28-8)

- Agatholal (CAS#3650-31-5)

- Imbricatolic acid (CAS#6832-60-6)

- Isocupressic acid (CAS#1909-91-7)

- Acetylisocupressic acid (CAS#52992-82-2) .

These compounds share structural similarities but differ in their functional groups and specific biological activities, making this compound a distinct and valuable compound for various applications.

生物活性

Labd-13-ene-8,15-diol, a labdane-type diterpene with the chemical formula and CAS number 10267-31-9, has garnered significant attention in recent years due to its diverse biological activities. This compound has been isolated from various plant sources, particularly from the resin of Cistus species, and exhibits promising antiviral, anticancer, and antibacterial properties.

| Property | Description |

|---|---|

| Molecular Weight | 308.5 g/mol |

| Appearance | Powder |

| Solubility | Soluble in chloroform, DMSO, etc. |

| IUPAC Name | (1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

| SMILES | CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C |

Antiviral Activity

This compound has demonstrated significant antiviral properties. Specifically, it has shown strong inhibitory effects against human rhinoviruses HRV2 and HRV3 with IC50 values of 2.68 µg/mL and 0.87 µg/mL respectively . This suggests that the compound may be a candidate for further development as an antiviral agent.

Anticancer Activity

The compound exhibits notable anticancer activity against various cancer cell lines. For instance:

- Lung Cancer : this compound has been reported to inhibit the growth of A549 lung cancer cells.

- Laryngeal Cancer : It also shows activity against Hep2 cells .

In a study evaluating the cytotoxic effects of labdane-type diterpenes on human leukemic and breast cancer cell lines, this compound was found to possess significant antiproliferative effects .

Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 0.092 mg/mL to 0.598 mg/mL. Notably, it demonstrates higher sensitivity against gram-negative bacteria such as Escherichia coli and Salmonella enteritidis, with MIC values as low as 0.092 mg/mL .

The biological activities of this compound can be attributed to its ability to interfere with various cellular processes:

- Antiviral Mechanism : The exact mechanism remains under investigation; however, its structural properties suggest potential interactions with viral proteins or host cell receptors.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death or inhibiting pathways that promote cell proliferation .

- Antibacterial Mechanism : this compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes involved in cell wall synthesis or metabolism.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antiviral Properties : A research article documented its potent activity against rhinoviruses and suggested potential applications in treating viral respiratory infections .

- Anticancer Efficacy : In vitro studies demonstrated that labdane-type diterpenes including this compound significantly reduced cell viability in various cancer lines through mechanisms involving apoptosis .

- Antibacterial Activity Evaluation : A systematic evaluation of the antibacterial properties revealed that this compound effectively inhibited growth in multiple pathogenic strains .

特性

IUPAC Name |

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOHDQKUMQKLMP-NUKBDRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。